molecular formula C15H12ClFO3 B1595091 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 667437-86-7

2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No. B1595091
M. Wt: 294.7 g/mol
InChI Key: SXISDYXEVMIZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde is a chemical compound with the molecular formula C14H10ClFO2 .


Synthesis Analysis

The synthesis of this compound can involve the use of 2-Chloro-6-fluorobenzyl chloride as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: 1S/C14H10ClFO2/c15-12-5-3-6-13 (16)11 (12)9-18-14-7-2-1-4-10 (14)8-17/h1-8H,9H2 . The molecular weight is 264.68 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.68 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass are 264.0353354 g/mol . The topological polar surface area is 26.3 Ų . The compound has 18 heavy atoms .

Scientific Research Applications

Photocatalytic Oxidation

Research conducted by Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde, into corresponding aldehydes using TiO2 under visible light irradiation. This study underscores the potential of such compounds in photocatalytic processes aimed at synthesizing aldehydes from alcohols, highlighting the efficiency and selectivity of this approach under environmentally benign conditions (Higashimoto et al., 2009).

Anticancer Activity

Lawrence et al. (2003) described the synthesis and evaluation of fluorinated analogues of combretastatin A-4, utilizing a series of fluorinated benzaldehydes for the Wittig synthesis of fluoro-substituted stilbenes. This research signifies the relevance of fluorinated benzaldehydes, akin to 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde, in the development of novel anticancer agents. The fluoro combretastatins synthesized exhibited potent cell growth inhibitory properties, indicating the therapeutic potential of such compounds (Lawrence et al., 2003).

Bioconversion Studies

A study by Lauritsen and Lunding (1998) explored the bioconversion potential of the fungus Bjerkandera adusta with respect to the production of novel halogenated aromatic compounds. This research demonstrates the fungus's capability to metabolize substrates with fluorine atoms on the aromatic ring, leading to the production of mixed chloro-fluoro-methoxybenzaldehydes. While no new chlorinated compounds were produced, this study indicates the selectivity of the halogenating system of Bjerkandera adusta towards hydroxybenzaldehydes and/or methoxybenzaldehydes (Lauritsen & Lunding, 1998).

Organic Synthesis Methodologies

Kokubo et al. (1999) investigated the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes via cleavage of the aldehyde C–H bond using a rhodium catalyst system. This study exemplifies the synthetic utility of compounds similar to 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde in facilitating regioselective reactions for the synthesis of 2-alkenoylphenols. The research highlights the directing effect of an oxygen function on the propargylic position and the versatility of the aldehydes in reacting with different types of unsaturated compounds (Kokubo et al., 1999).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-7-2-4-10(8-18)15(14)20-9-11-12(16)5-3-6-13(11)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXISDYXEVMIZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352788
Record name 2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde

CAS RN

667437-86-7
Record name 2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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